4-chloro-5-(3-hydroxypyrrolidin-1-yl)pyridazin-3(2H)-one
CAS No.: 2092592-44-2
Cat. No.: VC3426306
Molecular Formula: C8H10ClN3O2
Molecular Weight: 215.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2092592-44-2 |
---|---|
Molecular Formula | C8H10ClN3O2 |
Molecular Weight | 215.64 g/mol |
IUPAC Name | 5-chloro-4-(3-hydroxypyrrolidin-1-yl)-1H-pyridazin-6-one |
Standard InChI | InChI=1S/C8H10ClN3O2/c9-7-6(3-10-11-8(7)14)12-2-1-5(13)4-12/h3,5,13H,1-2,4H2,(H,11,14) |
Standard InChI Key | YLCZEYXYHJPEJE-UHFFFAOYSA-N |
SMILES | C1CN(CC1O)C2=C(C(=O)NN=C2)Cl |
Canonical SMILES | C1CN(CC1O)C2=C(C(=O)NN=C2)Cl |
Introduction
Structural Characteristics and Chemical Properties
The compound 4-chloro-5-(3-hydroxypyrrolidin-1-yl)pyridazin-3(2H)-one is characterized by a heterocyclic structure with the core pyridazin-3(2H)-one scaffold. Pyridazin-3(2H)-one itself refers to a class of aromatic heterocyclic compounds with a six-membered ring structure composed of four carbon atoms, one oxygen atom, and two nitrogen atoms in adjacent positions . The numbering system for the pyridazinone ring begins with one of the nitrogen atoms and proceeds clockwise around the ring.
Molecular Structure
The molecular structure of 4-chloro-5-(3-hydroxypyrrolidin-1-yl)pyridazin-3(2H)-one features:
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A pyridazin-3(2H)-one core scaffold
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A chloro substituent at position 4
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A 3-hydroxypyrrolidin-1-yl group at position 5
This structural arrangement can be compared to related compounds such as 4,5-dichloro-3(2H)-pyridazinone, where the 3-hydroxypyrrolidin-1-yl group is replaced by a second chloro substituent, and 4-chloro-5-hydroxypyridazin-3(2H)-one, where the 3-hydroxypyrrolidin-1-yl group is replaced by a hydroxy substituent.
Estimated Physicochemical Properties
Based on structurally similar compounds, the following physicochemical properties can be estimated for 4-chloro-5-(3-hydroxypyrrolidin-1-yl)pyridazin-3(2H)-one:
The presence of both a hydroxyl group on the pyrrolidine ring and the lactam structure of the pyridazinone core likely confers hydrogen bonding capabilities that may influence the compound's solubility profile and protein-binding characteristics.
Tautomerism and Chemical Reactivity
Tautomeric Forms
Like other pyridazin-3(2H)-ones, 4-chloro-5-(3-hydroxypyrrolidin-1-yl)pyridazin-3(2H)-one likely exhibits tautomerism between the lactam (pyridazinone) and lactim (hydroxypyridazine) forms. This tautomerization involves the formal migration of a hydrogen atom from the nitrogen at position 2 to the oxygen at position 3 .
The tautomeric equilibrium of pyridazinones has been studied theoretically using DFT methods, revealing that direct hydrogen transfer requires high activation energy (approximately 42.64 kcal/mol), while indirect hydrogen transfer through dimer formation requires much lower activation energy (approximately 14.66 kcal/mol) . The presence of protic polar solvents can reduce the activation energy associated with direct hydrogen transfer.
Key Reaction Sites
The reactivity of 4-chloro-5-(3-hydroxypyrrolidin-1-yl)pyridazin-3(2H)-one is likely influenced by several key functional groups:
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The N-H bond at position 2 can participate in alkylation or acylation reactions
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The chloro substituent at position 4 is susceptible to nucleophilic substitution
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The carbonyl group at position 3 can undergo typical carbonyl reactions
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The hydroxyl group on the pyrrolidine ring can participate in esterification or oxidation
These reactive sites provide opportunities for further derivatization to enhance pharmacological properties or to synthesize more complex structures.
Synthesis Methodologies
Nucleophilic Substitution Approach
A viable synthetic route might involve the nucleophilic substitution of 4,5-dichloro-3(2H)-pyridazinone with 3-hydroxypyrrolidine:
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Starting with 4,5-dichloro-3(2H)-pyridazinone (CAS: 932-22-9)
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Selective substitution of the chloro group at position 5 with 3-hydroxypyrrolidine
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Purification and isolation of the final product
This regioselective approach takes advantage of the differential reactivity of the two chloro substituents in 4,5-dichloro-3(2H)-pyridazinone.
Multicomponent Synthesis
An alternative approach could involve multicomponent synthesis similar to methods described for other pyridazinones:
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Friedel–Crafts acylation between an appropriate arene and cyclic anhydride to prepare a keto-carboxylic acid
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Reaction with hydrazine to form a hydrazone
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Intramolecular cyclization to form the pyridazinone core
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Subsequent functionalization to introduce the chloro and hydroxypyrrolidinyl groups
Spectroscopic Characterization
Predicted Spectroscopic Properties
Based on structural features, the following spectroscopic characteristics can be anticipated for 4-chloro-5-(3-hydroxypyrrolidin-1-yl)pyridazin-3(2H)-one:
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR would likely show:
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A singlet for the N-H proton at position 2 (δ ~10-12 ppm)
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A singlet for the C-H proton at position 6 (δ ~7-8 ppm)
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Complex multiplets for the pyrrolidine ring protons (δ ~1.5-4.5 ppm)
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A signal for the hydroxyl proton (δ ~4-5 ppm, depending on solvent)
13C NMR would show characteristic signals for:
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The carbonyl carbon at position 3 (δ ~160-170 ppm)
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The carbon attached to chlorine at position 4 (δ ~120-140 ppm)
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The carbon at position 5 bearing the pyrrolidine substituent (δ ~130-150 ppm)
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Pyrrolidine carbon signals (δ ~20-70 ppm, with the carbon bearing the hydroxyl group at ~65-75 ppm)
Infrared (IR) Spectroscopy
Key IR absorptions would include:
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N-H stretching (3200-3400 cm-1)
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O-H stretching (3300-3600 cm-1)
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C=O stretching (1650-1700 cm-1)
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C-N stretching (1200-1350 cm-1)
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C-Cl stretching (600-800 cm-1)
Biological and Agricultural Applications
The specific substitution pattern of 4-chloro-5-(3-hydroxypyrrolidin-1-yl)pyridazin-3(2H)-one, particularly the 3-hydroxypyrrolidin-1-yl group, may enhance certain pharmacological properties by:
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Improving water solubility due to the hydroxyl group
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Enhancing binding to biological targets through additional hydrogen bonding
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Potentially modulating metabolic stability
The specific substitution pattern of 4-chloro-5-(3-hydroxypyrrolidin-1-yl)pyridazin-3(2H)-one may confer selective activity against certain pest species while potentially reducing environmental persistence due to the hydroxyl group, which could facilitate biodegradation.
Structure-Activity Relationships
Key Structural Features and Their Contributions
The biological activity of 4-chloro-5-(3-hydroxypyrrolidin-1-yl)pyridazin-3(2H)-one is likely influenced by specific structural features:
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The pyridazinone core: Provides the basic pharmacophore associated with various biological activities
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The chloro substituent at position 4: May enhance lipophilicity and binding to certain biological targets
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The 3-hydroxypyrrolidin-1-yl group at position 5: Likely contributes to:
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Hydrogen bonding capabilities
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Increased water solubility
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Specific receptor interactions
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Comparison with Related Compounds
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